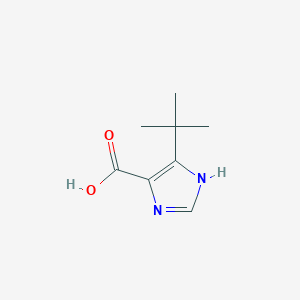

5-tert-butyl-1H-imidazole-4-carboxylic acid

Description

The exact mass of the compound 5-tert-butyl-1H-imidazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-tert-butyl-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-butyl-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)6-5(7(11)12)9-4-10-6/h4H,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZBPWFTYFOPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622084 | |

| Record name | 5-tert-Butyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714273-88-8 | |

| Record name | 5-tert-Butyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-tert-butyl-1H-imidazole-4-carboxylic acid (CAS 714273-88-8)

A Keystone Intermediate for Modern Medicinal Chemistry

Abstract

5-tert-butyl-1H-imidazole-4-carboxylic acid is a strategically important heterocyclic building block in contemporary drug discovery. Characterized by a sterically demanding tert-butyl group and a versatile carboxylic acid handle on the imidazole core, this compound offers a unique combination of lipophilicity and synthetic accessibility. Its structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of novel therapeutics targeting a range of diseases.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol, robust analytical characterization methods, and an exploration of its applications in medicinal chemistry, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

5-tert-butyl-1H-imidazole-4-carboxylic acid is a white to off-white solid at room temperature. The imidazole ring, an aromatic heterocycle, is a common motif in many biologically active molecules, including the essential amino acid histidine.[1] The presence of the tert-butyl group significantly increases the compound's lipophilicity, which can be a desirable trait for modulating the pharmacokinetic properties of a final drug candidate, such as its ability to cross cell membranes. The carboxylic acid function provides a key reactive site for further chemical modifications, such as amidation or esterification, allowing for its incorporation into larger, more complex molecular architectures.

| Property | Value | Source(s) |

| CAS Number | 714273-88-8 | N/A |

| Molecular Formula | C₈H₁₂N₂O₂ | N/A |

| Molecular Weight | 168.19 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥95% (typical) | N/A |

Synthesis and Purification: A Robust Protocol

While multiple strategies exist for the synthesis of substituted imidazole-4-carboxylic acids, a reliable and scalable approach is paramount for its practical application in a research and development setting. The following protocol is a robust method adapted from established syntheses of analogous imidazole derivatives. The rationale behind this multi-step synthesis is to build the imidazole core from acyclic precursors, a common and effective strategy in heterocyclic chemistry.

Synthesis Workflow

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-tert-butyl-1H-imidazole-4-carboxylic acid

Abstract

The definitive characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 5-tert-butyl-1H-imidazole-4-carboxylic acid, a substituted imidazole, represents a class of heterocyclic compounds with significant potential in medicinal and agrochemical development.[1] The imidazole ring is a fundamental building block in many biologically active molecules.[2] This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this target molecule. We will move systematically through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, detailing not only the expected data but also the causal logic behind the experimental choices and data interpretation. The protocols and analyses herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

The Strategic Imperative for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 5-tert-butyl-1H-imidazole-4-carboxylic acid, a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments provides a complete picture.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum gives a quantitative map of all unique proton environments in the molecule. The bulky tert-butyl group is a particularly useful probe, as it provides an intense, sharp singlet that is easily identified.[3][4]

Expected ¹H NMR Data (400 MHz, DMSO-d₆): The choice of DMSO-d₆ as a solvent is strategic; its polarity helps solubilize the carboxylic acid and slows the exchange rate of acidic protons (N-H and O-H), making them more likely to be observed.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.5 | Broad Singlet | 1H | O-H (Carboxylic Acid) | Acidic protons are highly deshielded and their signals are often broad due to hydrogen bonding and chemical exchange. |

| ~11.5 - 12.5 | Broad Singlet | 1H | N-H (Imidazole) | The imidazole N-H proton is also acidic and engages in hydrogen bonding, leading to a broad, downfield signal.[5][6] |

| ~7.6 | Singlet | 1H | C2-H (Imidazole) | This is the sole proton on the imidazole ring, appearing as a singlet in the aromatic region.[5][7][8] |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ (tert-Butyl) | The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation, resulting in a single, strong signal.[9][10] |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm).

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides one signal for each unique carbon environment. While less sensitive than ¹H NMR, it is essential for confirming the complete carbon skeleton of the molecule.

Expected ¹³C NMR Data (101 MHz, DMSO-d₆):

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. |

| ~140 | C 5 (Imidazole) | Quaternary carbon attached to the electron-donating tert-butyl group. |

| ~138 | C 2 (Imidazole) | Carbon situated between two nitrogen atoms. |

| ~125 | C 4 (Imidazole) | Quaternary carbon attached to the electron-withdrawing carboxylic acid group. |

| ~32 | -C (CH₃)₃ (tert-Butyl) | The quaternary carbon of the tert-butyl group.[10] |

| ~29 | -C(C H₃)₃ (tert-Butyl) | The three equivalent methyl carbons of the tert-butyl group.[10] |

2D NMR for Unambiguous Connectivity

Trustworthiness: While 1D NMR suggests the presence of the necessary fragments, 2D NMR experiments like HSQC and HMBC provide the definitive connections. They act as a self-validating system by confirming through-bond correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This would show a clear correlation between the signal at ~7.6 ppm (C2-H) and the carbon at ~138 ppm (C2), and between the signal at ~1.4 ppm (tert-butyl H) and the carbon at ~29 ppm (tert-butyl CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2 to 3 bonds. This is the key experiment for piecing the molecular puzzle together.

Key Expected HMBC Correlations:

-

Protons of the tert-butyl group (~1.4 ppm) will show correlations to:

-

The quaternary carbon of the tert-butyl group (~32 ppm).

-

The C5 carbon of the imidazole ring (~140 ppm).

-

The C4 carbon of the imidazole ring (~125 ppm).

-

-

The C2-H proton (~7.6 ppm) will show correlations to:

-

The C4 carbon of the imidazole ring (~125 ppm).

-

The C5 carbon of the imidazole ring (~140 ppm).

-

Workflow for NMR-Based Structure Confirmation

Caption: Workflow for assembling the structure using NMR data.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: MS provides the molecular weight of the compound, which is one of the most fundamental pieces of structural information. High-resolution mass spectrometry (HRMS) can provide the elemental formula with very high accuracy. The fragmentation pattern observed in MS/MS offers corroborating evidence for the proposed structure. Imidazole rings are relatively stable, so fragmentation often involves the substituents.[2][11]

Expected Mass Spectrometry Data (ESI-HRMS): The molecular formula is C₈H₁₂N₂O₂, with a monoisotopic mass of 168.0899 g/mol .[1][12]

| Ion Mode | Expected m/z | Formula | Assignment |

| Positive | 169.0972 | [C₈H₁₃N₂O₂]⁺ | [M+H]⁺ |

| Negative | 167.0828 | [C₈H₁₁N₂O₂]⁻ | [M-H]⁻ |

Trustworthiness: The fragmentation pattern serves as a validation of the connectivity established by NMR.

Predicted Fragmentation Pathways (Positive Ion Mode):

| Fragment m/z | Neutral Loss | Fragment Structure |

| 151.0866 | H₂O (18.01) | Loss of water from the carboxylic acid. |

| 125.1022 | CO₂ (43.99) | Decarboxylation of the parent ion. |

| 113.0658 | C₄H₈ (56.06) | Loss of isobutylene from the tert-butyl group. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

MS/MS (Optional): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands (ATR-FTIR):

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is a classic hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[13] |

| ~3150 (broad) | N-H stretch | Imidazole | Indicates the N-H bond within the heterocyclic ring. |

| 2970-2870 (sharp) | C-H stretch | tert-Butyl | Characteristic alkane C-H stretches. |

| 1700-1725 (strong, sharp) | C=O stretch | Carboxylic Acid | A strong absorption indicative of the carbonyl group.[13][14][15] |

| 1550-1650 | C=N, C=C stretch | Imidazole Ring | Aromatic ring stretching vibrations.[14][16] |

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Collect the sample spectrum (typically 16-32 scans are co-added).

-

Processing: The final spectrum is automatically generated as an absorbance plot versus wavenumber (cm⁻¹).

Logical Flow for Spectroscopic Elucidation

Caption: Convergent logic for structure elucidation.

Definitive Confirmation via X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction is the gold standard, providing an unambiguous three-dimensional model of the molecule. While contingent on the ability to grow a high-quality single crystal, the resulting data on bond lengths, bond angles, and intermolecular packing offers the ultimate structural proof. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build an electron density map, and from that, the precise atomic positions. While specific crystallographic data for the title compound is not publicly available, analysis of similar imidazole derivatives demonstrates the power of this technique.[17][18][19][20]

Conclusion: A Synthesis of Evidence

The structure elucidation of 5-tert-butyl-1H-imidazole-4-carboxylic acid is a clear demonstration of the power of a modern, multi-technique analytical workflow. Each method provides a unique and vital set of data points.

-

Mass Spectrometry confirms the elemental composition and molecular weight.

-

Infrared Spectroscopy provides rapid confirmation of the essential carboxylic acid and imidazole functional groups.

-

NMR Spectroscopy , particularly with 2D correlation experiments, pieces together the molecular fragments and establishes their precise connectivity.

Together, these techniques provide a self-validating and cross-referenced dataset that allows researchers to assign the structure with the highest degree of scientific confidence, paving the way for further research and development.

References

-

Stoll, D. R., Lacker, T. J., & Dolan, J. W. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2578–2587. [Link]

-

Kowalewski, J., & Mäler, L. (2006). Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH. Magnetic Resonance in Chemistry, 44(2), 153-158. [Link]

-

Li, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119574. [Link]

-

Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 576-585. [Link]

-

Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. [Link]

-

Ortega, G., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 75(1), 1-13. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). ResearchGate. [Link]

-

Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]

-

ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

-

ResearchGate. (2025). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry | Request PDF. ResearchGate. [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

-

Lee, Y. S., & Prestegard, J. H. (2018). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 9(1), 32–36. [Link]

-

Britannica. (n.d.). Heterocyclic compound. Britannica. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 15 N chemical shifts of the imidazole part. ResearchGate. [Link]

-

SpectraBase. (n.d.). 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]

-

Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Heterocycles in Life and Society. John Wiley & Sons. [Link]

-

Alonso, J. L., et al. (2023). The Structure of 2,6-Di-tert-butylphenol–Argon by Rotational Spectroscopy. Molecules, 28(24), 8071. [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of a) lauric acid, b) imidazole, and c) a mixture of lauric acid and imidazole. ResearchGate. [Link]

-

Wikipedia. (n.d.). Heterocyclic compound. Wikipedia. [Link]

-

Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Uttarakhand Open University. [Link]

-

Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification. Pharmaguideline. [Link]

-

ResearchGate. (n.d.). FTIR spectra of Imidazole. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid. MySkinRecipes. [Link]

-

Fun, H.-K., et al. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2185. [Link]

-

ResearchGate. (n.d.). X‐ray single‐crystal structure of compound 5 a. ResearchGate. [Link]

-

Al-Wassil, A. I., et al. (2006). tert-Butyl imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5521–o5522. [Link]

-

Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Wiley-VCH. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

MilliporeSigma. (n.d.). 5-(Tert-butyl)-1H-imidazole-4-carboxylic acid. MilliporeSigma. [Link]

-

PubChem. (n.d.). Imidazole-4-carboxylic acid. PubChem. [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Royal Society of Chemistry. [Link]

-

Scientific & Academic Publishing. (n.d.). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra in CDCl3 of authentic samples of imidazole. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride. PrepChem.com. [Link]

-

SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-(Tert-butyl)-1H-imidazole-4-carboxylic acid | 714273-88-8 [sigmaaldrich.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tert-Butyl 4-formyl-1H-imidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tert-Butyl imidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

A Comprehensive Technical Guide to the Synthesis of Substituted Imidazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a privileged scaffold in medicinal chemistry, is a core component of numerous pharmaceuticals and biologically active compounds.[1][2] The incorporation of a carboxylic acid moiety onto this heterocyclic system further enhances its utility, providing a handle for molecular recognition, modulation of physicochemical properties, and the formation of amide and ester bioisosteres. This guide offers an in-depth exploration of the primary synthetic pathways to substituted imidazole carboxylic acids, providing both the mechanistic rationale and practical insights essential for researchers in drug discovery and development.

Strategic Approaches to Imidazole Carboxylic Acid Synthesis

The synthesis of substituted imidazole carboxylic acids can be broadly categorized into two strategic approaches:

-

Direct Ring Formation: These methods construct the imidazole ring with a carboxylic acid or a precursor group already in place. This approach is often more convergent and can provide better control over regioselectivity.

-

Post-Ring-Formation Functionalization: This strategy involves the synthesis of a substituted imidazole core, followed by the introduction of the carboxylic acid group in a subsequent step. This is a versatile approach that allows for the late-stage modification of complex imidazole-containing molecules.

This guide will delve into the key methodologies within each of these strategic domains.

Direct Synthesis of the Imidazole Carboxylic Acid Core

Multicomponent and Cycloaddition Reactions for Imidazole-4-Carboxylic Acid Derivatives

Modern synthetic chemistry has seen a surge in the development of elegant one-pot multicomponent and cycloaddition reactions that efficiently generate highly substituted imidazoles. Several of these methods have been adapted to produce imidazole-4-carboxylic acid derivatives directly.

A notable example is the noble-metal-free oxidative cyclization of enamines.[3] This formal [4 + 1] cycloamination reaction utilizes an aminating reagent and an oxidant to construct the imidazole ring, incorporating a carboxylic acid precursor. This method offers a broad substrate scope and good functional group tolerance.[3]

Another powerful technique is the iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl azide (TMSN₃). This reaction provides 2,5-disubstituted imidazole-4-carboxylic acid derivatives. Mechanistic studies suggest that the reaction proceeds through a sequential removal of two nitrogen atoms from TMSN₃.[3]

-

To a solution of the enamine (1.0 mmol) in a suitable solvent (e.g., DMSO), is added t-butyl nitrite (tBuONO) (1.5 mmol) and potassium iodide (KI) (2.0 mmol).

-

The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired imidazole-4-carboxylic derivative.

The Marckwald Synthesis: A Classic Route with Modern Relevance

The Marckwald synthesis, a classic method for imidazole formation, involves the reaction of an α-amino ketone or aldehyde with potassium thiocyanate to form a 2-mercaptoimidazole intermediate.[4][5] Subsequent oxidative removal of the sulfur atom yields the desired imidazole.[4] This pathway can be adapted for the synthesis of imidazole carboxylic acid esters by using an α-amino-β-ketoester as the starting material.

While the starting α-amino ketones can sometimes be challenging to access, modern methods like the Neber rearrangement have made them more readily available.[6] The desulfurization step can be achieved using various oxidizing agents, such as hydrogen peroxide or nitric acid.

Post-Ring-Formation Carboxylation Strategies

This approach offers significant flexibility, allowing for the introduction of a carboxylic acid group onto a pre-existing, often complex, imidazole scaffold.

Oxidation of Imidazole-Substituted Precursors

A common and reliable method for introducing a carboxylic acid group is through the oxidation of a suitable precursor, such as a methyl, hydroxymethyl, or formyl group, attached to the imidazole ring.

The oxidation of a methyl group to a carboxylic acid typically requires strong oxidizing agents and can be challenging due to the stability of the imidazole ring. However, methods for the oxidation of 2-alkylbenzimidazoles to the corresponding imidazole-4,5-dicarboxylic acids using hydrogen peroxide in sulfuric acid have been reported.[7] This suggests that similar conditions could be applied to the oxidation of substituted methylimidazoles.

The oxidation of an aldehyde to a carboxylic acid is a more straightforward transformation. For instance, 1H-imidazole-2-carboxylic acid can be synthesized in high yield by the oxidation of 2-imidazolecarboxaldehyde with 30% aqueous hydrogen peroxide at room temperature.[4]

-

To a stirred aqueous solution of 2-imidazolecarboxaldehyde (1.0 eq), a 30% aqueous solution of hydrogen peroxide (excess) is added dropwise.

-

The reaction is stirred at room temperature for an extended period (e.g., 72 hours).

-

After the reaction is complete, water is removed under reduced pressure.

-

The resulting solid is washed with a mixture of diethyl ether and water to remove residual peroxide, yielding the 1H-imidazole-2-carboxylic acid.

Direct Carboxylation of the Imidazole Ring

The direct introduction of a carboxylic acid group onto the imidazole ring is a highly atom-economical approach.

Transition-metal-catalyzed carboxylation reactions using carbon dioxide (CO₂) as the carboxylating agent are a rapidly developing field.[8][9] These reactions often proceed via the activation of a C-H bond. The mechanism typically involves the formation of an aryl-metal intermediate, which then undergoes nucleophilic attack on CO₂ to form a metal-carboxylate species.[8] Subsequent protonolysis or transmetalation releases the carboxylic acid product.

For imidazoles, the acidic C-H proton at the C2-position is particularly susceptible to deprotonation and subsequent metalation, making it a prime target for direct carboxylation. A patented method describes the synthesis of 4,5-disubstituted imidazole-2-carboxylic acids by reacting the corresponding imidazoles with carbon dioxide under superatmospheric pressure in the presence of a base.

Hydrolysis of Carboxylic Acid Derivatives

A widely employed and versatile strategy involves the synthesis of an imidazole bearing a carboxylic acid precursor, such as an ester, amide, or nitrile, followed by hydrolysis to the corresponding carboxylic acid.[5][10] The choice of precursor often depends on the overall synthetic route and the compatibility of functional groups.

The hydrolysis of imidazole esters to their corresponding carboxylic acids can be achieved under either acidic or basic conditions.[10] Base-catalyzed hydrolysis (saponification) is often preferred as it is generally irreversible and drives the reaction to completion.[5]

The cyano group is a robust precursor to a carboxylic acid and can be introduced through various synthetic methods. The subsequent hydrolysis of the nitrile to a carboxylic acid can be performed under harsh acidic or basic conditions, which may not be suitable for sensitive substrates.

Synthesis of Specific Positional Isomers

Imidazole-2-carboxylic Acids

As previously discussed, the direct carboxylation of the C2-position and the oxidation of 2-formylimidazoles are effective methods.

Imidazole-4-carboxylic Acids

Multicomponent and cycloaddition reactions are particularly well-suited for the synthesis of substituted imidazole-4-carboxylic acids.[3] Additionally, a multi-step synthesis starting from ethyl acetamidoacetate has been reported, which proceeds through a 2-mercapto-4-ethoxycarbonylimidazole intermediate.

Imidazole-5-carboxylic Acids

The synthesis of imidazole-5-carboxylic acid derivatives can be more challenging due to potential regioselectivity issues. However, specific methods have been developed. For instance, a one-pot synthesis of a benzimidazole-5-carboxylic acid derivative has been reported involving a reductive cyclization followed by hydrolysis.[11] While this is a benzimidazole, the principles may be adaptable to imidazole synthesis. Additionally, patent literature describes the synthesis of 1H-imidazole-5-carboxylic acid derivatives from 2-(formylamino)-3-oxopropanoate precursors.

Imidazole-4,5-dicarboxylic Acids

The imidazole-4,5-dicarboxylic acid scaffold is a valuable building block for the synthesis of purine mimics.[12] A key synthetic route involves the oxidation of benzimidazole with strong oxidizing agents.[13] Another approach is the reaction of imidazole with formaldehyde followed by oxidation with nitric acid.[13]

Comparative Analysis of Synthetic Pathways

The choice of synthetic route to a specific substituted imidazole carboxylic acid will depend on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and functional group tolerance.

| Synthetic Strategy | Position of Carboxylation | Key Advantages | Key Considerations |

| Multicomponent/Cycloaddition | Primarily C4 | High efficiency, one-pot, good for library synthesis. | Substrate scope can be limited by the specific reaction. |

| Marckwald Synthesis | Versatile | Utilizes readily available starting materials. | Requires a desulfurization step. |

| Oxidation of Precursors | C2, C4, C5 | Reliable and high-yielding for aldehydes. | Oxidation of methyl groups can require harsh conditions. |

| Direct C-H Carboxylation | Primarily C2 | High atom economy, direct introduction of COOH. | May require high pressures and temperatures; catalyst development is ongoing. |

| Hydrolysis of Derivatives | C2, C4, C5 | Versatile, allows for late-stage functionalization. | Hydrolysis conditions can be harsh and may affect other functional groups. |

Conclusion

The synthesis of substituted imidazole carboxylic acids is a rich and evolving field, offering a diverse toolbox for the medicinal and materials chemist. While classical methods like the Marckwald synthesis remain relevant, modern advancements in multicomponent reactions, cycloadditions, and C-H activation are providing increasingly efficient and elegant solutions. A thorough understanding of the mechanistic underpinnings of these reactions, as presented in this guide, is crucial for the rational design of synthetic routes to novel and impactful imidazole-based molecules. The continued development of catalytic systems and the exploration of greener reaction conditions will undoubtedly further expand the accessibility and utility of this important class of compounds.

References

-

ResearchGate. (n.d.). Marckwald approach to fused imidazoles. [Image attached to a publication]. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3865-3887. [Link]

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved January 17, 2026, from [Link]

- Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 17, 2026, from [Link]

-

Baran, P. (n.d.). Synthesis of Imidazoles. Baran Lab Group Meeting. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Retrieved January 17, 2026, from [Link]

-

Encyclopedia.pub. (2023). Transition-Metal-Catalyzed Carboxylation. In Encyclopedia. [Link]

-

ResearchGate. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (n.d.). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Request PDF. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). EP0234656A2 - 1H-imidazole-5-carboxylic acid derivatives.

-

RUA. (n.d.). A comparative study of hydroxy and carboxylate functionalized imidazolium and benzimidazolium salts as precursors for NHC ligand. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved January 17, 2026, from [Link]

- World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1333-1347.

-

ACS Publications. (n.d.). Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Retrieved January 17, 2026, from [Link]

-

YouTube. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description [Video]. Chemistry : The Mystery of Molecules. [Link]

-

MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

-

ACS Publications. (n.d.). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjpsonline.com [wjpsonline.com]

- 3. Imidazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. medcraveonline.com [medcraveonline.com]

- 12. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

The Pivotal Role of the Tert-Butyl Moiety in the Biological Activity of Imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold and the Influence of the Tert-Butyl Group

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with biological targets make it a privileged scaffold in drug design. The strategic placement of various substituents on the imidazole core allows for the fine-tuning of its pharmacological profile. Among these, the tert-butyl group, a bulky and lipophilic moiety, has been shown to significantly influence the biological activity of imidazole derivatives, impacting their potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the biological activities of tert-butyl imidazole derivatives, focusing on their anticancer, antifungal, and anti-inflammatory properties.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Imidazole-based antifungal agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5][6] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[7]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The nitrogen atom at position 3 of the imidazole ring coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the binding of the natural substrate, lanosterol. This competitive inhibition is a key mechanism for the antifungal action of azole drugs.

Caption: Inhibition of ergosterol biosynthesis by tert-butyl imidazole derivatives.

Structure-Activity Relationship (SAR) and the Role of the Tert-Butyl Group

The lipophilic nature of the tert-butyl group can enhance the binding of the imidazole derivative to the active site of the enzyme. While specific quantitative data for a wide range of tert-butyl imidazole derivatives is an area of ongoing research, studies on related azole antifungals have shown that bulky substituents can influence potency. For instance, in a series of novel triazoles, a bulky 2-tert-butyl group on a benzene substituent was not optimal for activity, suggesting a nuanced role for steric bulk in different scaffolds.[8] However, other studies on phenylthiazoles with a tert-butyl moiety have demonstrated promising antifungal activity against fluconazole-resistant Candida albicans strains, with MIC values ranging from 4–16 μg/mL.[9]

Table 1: Antifungal Activity of Selected Azole Derivatives

| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |

| Phenylthiazoles with tert-butyl moiety | Candida albicans (fluconazole-resistant) | 4–16 | [9] |

| Imidazole Derivatives | Candida albicans | >100 (for some derivatives) | [10] |

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of tert-butyl imidazole derivatives against pathogenic fungi.

Materials:

-

Test compounds (tert-butyl imidazole derivatives)

-

Reference antifungal agents (e.g., Fluconazole)

-

Fungal strains (e.g., Candida albicans)

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the test compound and reference antifungal in the 96-well microtiter plates using RPMI-1640 medium.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Include a growth control (inoculum without drug) and a sterility control (medium only).

-

Incubate the plates at 35°C for 24–48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density.

-

Causality Behind Experimental Choices:

-

RPMI-1640 with MOPS buffer: Provides a standardized and pH-stable environment for fungal growth, ensuring reproducibility of results.

-

0.5 McFarland standard: Ensures a consistent starting inoculum density, which is critical for accurate MIC determination.

-

Serial twofold dilutions: Allows for the determination of a precise MIC value over a range of concentrations.

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

Anticancer Activity: Diverse Mechanisms of Action

Tert-butyl imidazole derivatives have demonstrated promising anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as kinases, and disruption of the cytoskeleton.

Structure-Activity Relationship (SAR) and the Influence of the Tert-Butyl Group

The presence and position of the tert-butyl group can significantly impact the anticancer potency of imidazole derivatives. In some instances, compounds synthesized from cyclohexyl isocyanides exhibited higher potencies than those derived from tert-butyl isocyanides, suggesting that the bulky tert-butyl group may not always be favorable for activity.[1] However, in other series of compounds, the tert-butyl moiety has been associated with enhanced cytotoxicity. The specific context of the molecular scaffold and the target protein are crucial in determining the effect of the tert-butyl group.

Table 2: Anticancer Activity of Selected Tert-Butyl Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazopyridine derivative (from tert-butyl isocyanide) | A549, HeLa, B16F10 | Less potent than cyclohexyl analogs | [1] |

| Betulinic Acid-Triazole Hybrid | A375 (melanoma) | 34.34 | [11] |

| 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivative | RAW 264.7 (cell viability) | >169 | [12] |

| Imidazo[1,2-a]pyrimidine derivative | MCF-7 | 43.4 | [13] |

| Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 | 35.9 | [13] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of tert-butyl imidazole derivatives on cancer cell lines.

Materials:

-

Test compounds (tert-butyl imidazole derivatives)

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2–4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Causality Behind Experimental Choices:

-

MTT reagent: This colorimetric assay is a reliable and widely used method to assess cell viability, as the reduction of MTT is dependent on the metabolic activity of living cells.

-

Serial dilutions of compounds: This allows for the generation of a dose-response curve and the accurate determination of the IC50 value.

-

Vehicle control: This is essential to ensure that the solvent used to dissolve the compounds does not have any cytotoxic effects on its own.

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Imidazole derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating the ability to inhibit key inflammatory mediators.[14][15] A common mechanism of action for anti-inflammatory agents is the inhibition of the production of nitric oxide (NO), a pro-inflammatory molecule, and the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Mechanism of Action: Inhibition of Nitric Oxide Production and NF-κB Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the activation of the NF-κB transcription factor. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. Some tert-butyl imidazole derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

Caption: The NF-κB signaling pathway and potential points of inhibition by tert-butyl imidazole derivatives.

Structure-Activity Relationship (SAR) and the Influence of the Tert-Butyl Group

The lipophilicity of the tert-butyl group may enhance the ability of imidazole derivatives to penetrate cell membranes and interact with intracellular targets in inflammatory pathways. Studies on pyrazole derivatives have shown that the presence of an N-tert-butyl moiety can be a key feature for anti-inflammatory activity.[12]

Table 3: Anti-inflammatory Activity of Selected Imidazole Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | iNOS inhibition | 27.0 | [16] |

| Imidazole | iNOS inhibition | 616.0 | [16] |

| 1-Phenylimidazole | iNOS inhibition | 53.9 | [16] |

| 7-Nitroindazole | eNOS inhibition | 0.8 | |

| 1-Phenylimidazole | eNOS inhibition | 200 | |

| Imidazole | eNOS inhibition | 50 |

Experimental Protocol: In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide Inhibition)

Objective: To measure the inhibitory effect of tert-butyl imidazole derivatives on nitric oxide production in LPS-stimulated macrophages.

Materials:

-

Test compounds (tert-butyl imidazole derivatives)

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Cell culture medium

-

Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Include a control group with LPS alone and a blank group with cells alone.

-

-

Incubation:

-

Incubate the plates for 24 hours at 37°C.

-

-

Griess Assay:

-

Collect the cell culture supernatants.

-

In a new 96-well plate, mix the supernatants with an equal volume of Griess reagent (prepared by mixing Part A and Part B).

-

Incubate at room temperature for 10–15 minutes, protected from light.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of NO inhibition by the test compounds compared to the LPS-only control and calculate the IC50 value.

-

Causality Behind Experimental Choices:

-

LPS stimulation: LPS is a potent inducer of the inflammatory response in macrophages, leading to the production of NO via iNOS, providing a robust model for screening anti-inflammatory compounds.

-

Griess reagent: This reagent reacts with nitrite, a stable and measurable end-product of NO metabolism, allowing for the quantification of NO production.

-

Sodium nitrite standard curve: This is essential for accurately quantifying the amount of nitrite in the experimental samples.

Sources

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antifungal activity of some new imidazole and triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of imidazole- and triazole-derivative antifungal compounds on the growth and morphological development of Candida albicans hyphae [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-tert-butyl-1H-imidazole-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] This five-membered aromatic heterocycle, with its two nitrogen atoms, imparts unique physicochemical properties that facilitate interactions with a wide array of biological targets.[3] Within this privileged class of molecules, 5-tert-butyl-1H-imidazole-4-carboxylic acid stands out as a key intermediate in the development of novel therapeutic agents, particularly in the realms of antifungal and anticancer research.[4] The strategic placement of a bulky tert-butyl group and a reactive carboxylic acid moiety on the imidazole scaffold allows for fine-tuning of steric and electronic properties, making it a valuable building block for drug discovery.

This technical guide provides a comprehensive literature review of 5-tert-butyl-1H-imidazole-4-carboxylic acid, intended for researchers, scientists, and drug development professionals. It will delve into the synthetic pathways, chemical and physical properties, and explore its potential biological activities and mechanisms of action, grounded in the broader context of imidazole-based therapeutics.

Chemical Properties and Spectroscopic Analysis

| Property | Value | Source |

| CAS Number | 714273-88-8 | |

| Molecular Formula | C₈H₁₂N₂O₂ | [4] |

| Molecular Weight | 168.19 g/mol | [4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the C2-proton of the imidazole ring. The tert-butyl group will present as a sharp singlet integrating to nine protons. The N-H proton of the imidazole and the carboxylic acid proton will likely appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.[5][6]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display distinct signals for the carbons of the imidazole ring, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carboxylic acid, which is expected to resonate in the downfield region (around 165-185 ppm).[5]

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A strong C=O stretching absorption for the carboxylic acid will be present around 1710-1760 cm⁻¹. The N-H stretch of the imidazole ring is expected to appear as a broad peak around 3200-3400 cm⁻¹.[3][5][7]

Synthesis of 5-tert-butyl-1H-imidazole-4-carboxylic acid

The synthesis of substituted imidazole-4-carboxylic acids can be achieved through various multi-component reactions or by the functionalization of pre-formed imidazole rings.[8] A common and effective strategy involves the construction of the imidazole ring followed by hydrolysis of a precursor ester. The following proposed synthesis is a representative workflow based on established methodologies for similar compounds.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 5-tert-butyl-1H-imidazole-4-carboxylic acid.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate

This step involves a cyclocondensation reaction to form the imidazole ring.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivalamidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

-

Base Addition: Add a base, for example, sodium ethoxide (2 equivalents), to the solution to generate the free pivalamidine.

-

Addition of β-ketoester: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.

Step 2: Hydrolysis to 5-tert-butyl-1H-imidazole-4-carboxylic acid

The final step is the hydrolysis of the ester to the carboxylic acid.[9]

-

Reaction Setup: Dissolve the purified ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 3-4 equivalents), to the solution.

-

Reaction: Heat the mixture to reflux and stir for a few hours until TLC indicates the complete consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a dilute mineral acid (e.g., HCl) to a pH of approximately 3-4. The product, 5-tert-butyl-1H-imidazole-4-carboxylic acid, should precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Biological Activities and Potential Applications in Drug Development

While specific biological data for 5-tert-butyl-1H-imidazole-4-carboxylic acid is limited in the public domain, the broader class of imidazole derivatives exhibits a wide range of pharmacological activities. This section will discuss the potential therapeutic applications based on the activities of structurally related compounds.

Antifungal Activity

Imidazole-containing compounds are a well-established class of antifungal agents.[10] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12] Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.[13]

Potential Mechanism of Antifungal Action

Caption: Proposed mechanism of antifungal action for imidazole derivatives.

Numerous studies have reported the antifungal efficacy of various imidazole derivatives against a range of pathogenic fungi, with some compounds exhibiting potent activity.

| Compound Type | Fungal Strain | IC50/MIC | Source |

| Imidazole-coupled 1,2,4-triazole-5-carboxylic acids | Candida albicans | MIC = 250 µg/mL | [10] |

| Imidazole-derived thiosemicarbazones | Cladosporium cladosporioides | MIC₅₀ = 2.00 µM | [1] |

Given its structural features, 5-tert-butyl-1H-imidazole-4-carboxylic acid is a promising candidate for development as an antifungal agent. The carboxylic acid moiety could be further derivatized to enhance its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

The imidazole scaffold is also prevalent in a multitude of anticancer agents, targeting various pathways involved in cancer progression.[2] The mechanisms of action for anticancer imidazoles are diverse and include:

-

Kinase Inhibition: Many imidazole-based compounds act as inhibitors of protein kinases, which are often dysregulated in cancer.[2]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

-

Enzyme Inhibition: Imidazole derivatives have been shown to inhibit other key enzymes in cancer cells, such as histone deacetylases (HDACs) and carbonic anhydrases.[2][14]

Examples of Anticancer Activity in Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 Value | Source |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | Human gastric cancer (NUGC-3) | 0.05 µM | [1] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (cervical) | 0.737 ± 0.05 µM | [11] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 (colon) | 1.194 ± 0.02 µM | [11] |

| Imidazole-based pyrimidine hybrid | MDA-MB-231 (breast) | Excellent activity | [14] |

The presence of the tert-butyl group in 5-tert-butyl-1H-imidazole-4-carboxylic acid can provide steric bulk that may enhance selective binding to the active sites of target proteins. The carboxylic acid handle allows for the synthesis of a diverse library of amides and esters, which can be screened for anticancer activity.

Conclusion and Future Directions

5-tert-butyl-1H-imidazole-4-carboxylic acid is a versatile and valuable building block in medicinal chemistry. While specific biological data for this compound is not extensively documented, the well-established antifungal and anticancer activities of the broader imidazole class provide a strong rationale for its further investigation. The synthetic route, although not explicitly detailed in the literature for this specific molecule, can be reasonably inferred from established methods for analogous compounds.

Future research should focus on the following areas:

-

Optimization of Synthesis: Development and validation of a high-yielding and scalable synthetic protocol for 5-tert-butyl-1H-imidazole-4-carboxylic acid.

-

Biological Screening: Comprehensive in vitro screening of the compound and its derivatives against a panel of pathogenic fungi and cancer cell lines to determine its specific biological activity and potency.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which 5-tert-butyl-1H-imidazole-4-carboxylic acid and its active derivatives exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to understand the relationship between chemical modifications and biological activity, leading to the design of more potent and selective therapeutic agents.

The exploration of 5-tert-butyl-1H-imidazole-4-carboxylic acid and its derivatives holds significant promise for the discovery of novel drugs to combat fungal infections and cancer.

References

-

MySkinRecipes. 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid. Available from: [Link]

-

Gao, C., et al. (2020). Imidazoles as potential anticancer agents. RSC Advances, 10(45), 26866-26883. Available from: [Link]

- Pawar, S. A., et al. (2017). CAN catalyzed one-pot synthesis and docking study of some novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3354-3359.

-

Sharma, A., et al. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Current Drug Discovery Technologies, 19(2), 1-15. Available from: [Link]

- Sheehan, D. J., et al. (1999). Mechanisms of action of the antimycotic imidazoles. Journal of Antimicrobial Chemotherapy, 43(1), 23-30.

- Gowda, D. C., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Arabian Journal of Chemistry, 6(4), 407-412.

- Borgers, M., et al. (1983). The mechanism of action of the new antimycotic ketoconazole. The American journal of medicine, 74(1B), 2-8.

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2100037. Available from: [Link]

-

Khan, S. A., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Molecules, 27(20), 7001. Available from: [Link]

- Kumar, R., et al. (2022). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. Results in Chemistry, 4, 100322.

-

ResearchGate. IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Available from: [Link]

-

ResearchGate. In vitro cytotoxic activity IC50 (μg/mL) of compounds against bone cancer cell lines. Available from: [Link]

-

ResearchGate. IC 50 value for tested compounds 5a-5k against cancer cell lines. Available from: [Link]

-

Bai, R., et al. (2019). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 24(21), 3843. Available from: [Link]

-

ResearchGate. In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. Available from: [Link]

-

ResearchGate. Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link]

-

Karki, R. G., et al. (2009). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. ACS Combinatorial Science, 11(2), 159-169. Available from: [Link]

- Ovcharenko, V. I., et al. (2004). Esters of 4,5-dihydro-1H-imidazole-1-oxyl-3-oxide-carboximidic acid. Russian Chemical Bulletin, 53(6), 1301-1304.

-

Kang, J.-T., et al. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2185. Available from: [Link]

- Schaper, K.-J. (2006). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids.

- Twibanire, J.-d. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 2988-2991.

-

Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

-

AADE. Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. Available from: [Link]

-

ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]

-

ResearchGate. ¹H NMR spectrum of imidazole-based carboxylate (1) (A), and digested MOF-5@imidazolium iodide (1) catalyst (B). Available from: [Link]

- Boeriu, C. G., et al. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Advances in Experimental Medicine and Biology, 611, 115-116.

-

Amanote Research. (PDF) Tert-Butyl 4-Formyl-1h-Imidazole-1-Carboxylate. Available from: [Link]

-

Gonzalez-Bacerio, J., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 27(19), 6524. Available from: [Link]

Sources

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole synthesis [organic-chemistry.org]

- 9. aade.org [aade.org]

- 10. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The mechanism of action of the new antimycotic ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.umn.edu [experts.umn.edu]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-tert-butyl-1H-imidazole-4-carboxylic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-tert-butyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct historical information surrounding its initial discovery, this document focuses on presenting plausible synthetic pathways based on established imidazole synthesis methodologies, its physicochemical properties, and its applications as a key intermediate in the development of therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the strategic importance of this molecule.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine contribute to its frequent role in molecular recognition at biological targets. Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties. The subject of this guide, 5-tert-butyl-1H-imidazole-4-carboxylic acid, represents a valuable building block within this class of compounds, offering synthetic handles for the construction of more complex molecular architectures.

Historical Context and Discovery

While the precise historical account of the initial synthesis and discovery of 5-tert-butyl-1H-imidazole-4-carboxylic acid is not prominently documented in readily accessible scientific literature, its emergence is intrinsically linked to the broader exploration of substituted imidazole carboxylic acids as versatile intermediates in drug discovery. The development of robust synthetic methodologies for the imidazole core, dating back to the work of Heinrich Debus in 1858, has paved the way for the creation of a vast library of derivatives with diverse substitution patterns. The introduction of the bulky tert-butyl group at the 5-position and a carboxylic acid at the 4-position provides a unique combination of steric and electronic features, making it a molecule of interest for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

Physicochemical Properties

Understanding the physicochemical properties of 5-tert-butyl-1H-imidazole-4-carboxylic acid is crucial for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| CAS Number | 714273-88-8 | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents | Inferred from related compounds |

| pKa | Expected to have both acidic (carboxylic acid) and basic (imidazole ring) pKa values. | General knowledge of imidazole and carboxylic acid chemistry. |

Synthetic Strategies: A Technical Exploration

Retrosynthetic Analysis

A logical retrosynthetic approach to 5-tert-butyl-1H-imidazole-4-carboxylic acid suggests a disconnection of the imidazole ring, leading to simpler, commercially available starting materials. The core strategy revolves around the construction of the imidazole ring from a dicarbonyl compound, an ammonia source, and an aldehyde, a variation of the classic Debus imidazole synthesis.

Caption: Retrosynthetic analysis of 5-tert-butyl-1H-imidazole-4-carboxylic acid.

Proposed Synthetic Pathway

A plausible and efficient multi-step synthesis is outlined below, starting from readily available commercial reagents.

This step involves a Claisen condensation to generate the requisite β-keto ester.

-

Reactants: Ethyl pivalate and ethyl acetate.

-

Reagents: A strong base such as sodium ethoxide (NaOEt) or sodium hydride (NaH).

-

Solvent: Anhydrous ethanol or tetrahydrofuran (THF).

-

Reaction Conditions: The reaction is typically carried out at reflux temperature.

-

Work-up: Acidic work-up to neutralize the base and isolate the product.

This step utilizes a modified Debus-Radziszewski imidazole synthesis.

-

Reactants: Ethyl 2-(tert-butyl)-3-oxobutanoate, an ammonia source (e.g., ammonium acetate), and a source of the C2 carbon of the imidazole ring (e.g., formamide or paraformaldehyde).

-

Solvent: A high-boiling polar solvent such as dimethylformamide (DMF) or acetic acid.

-

Reaction Conditions: Heating at elevated temperatures (typically >150 °C) is required to drive the condensation and cyclization.

-

Mechanism Insight: The reaction proceeds through the formation of an α-dicarbonyl intermediate, which then condenses with the ammonia source and the C2 component to form the imidazole ring.

The final step is the saponification of the ethyl ester to the carboxylic acid.

-

Reactant: Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.

-

Reagents: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Solvent: A mixture of water and a co-solvent like ethanol or methanol.

-

Reaction Conditions: Heating the reaction mixture to reflux ensures complete hydrolysis.

-

Work-up: Acidification of the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, followed by filtration and drying.

Caption: Proposed synthetic workflow for 5-tert-butyl-1H-imidazole-4-carboxylic acid.

Applications in Drug Discovery and Development

5-tert-butyl-1H-imidazole-4-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the presence of two key functional groups: the imidazole ring, which can engage in various biological interactions, and the carboxylic acid, which can be readily converted into a wide range of other functional groups such as amides, esters, and alcohols.

This molecule is particularly valuable in the development of:

-

Antifungal Agents: The imidazole scaffold is a well-known pharmacophore in many antifungal drugs.

-

Anticancer Agents: The structural features of this compound make it a suitable starting point for the synthesis of kinase inhibitors and other anticancer therapeutics.

-